molecular formula C14H20ClNO2 B2626502 Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride CAS No. 158980-52-0

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride

Cat. No.: B2626502
CAS No.: 158980-52-0
M. Wt: 269.77
InChI Key: RZWIGBZHAKHRFV-ZVWHLABXSA-N
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Description

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride is a compound that features a tert-butyl ester group, a phenyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl ester and phenyl groups. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield benzoic acid derivatives, while reduction of the azetidine ring can produce various amine derivatives.

Scientific Research Applications

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The azetidine ring may act as a rigid scaffold, providing a specific spatial arrangement that is crucial for binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,3S)-3-phenylazetidine-2-carboxylate: This compound is a stereoisomer of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride and may exhibit different biological activities and chemical reactivity.

    Tert-butyl (2R,3R)-3-methylazetidine-2-carboxylate: This compound has a methyl group instead of a phenyl group, which can significantly alter its chemical and physical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and an azetidine ring.

Properties

IUPAC Name

tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10;/h4-8,11-12,15H,9H2,1-3H3;1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWIGBZHAKHRFV-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@@H](CN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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